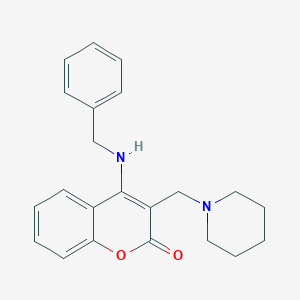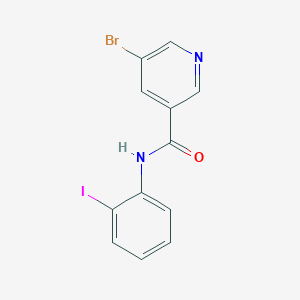
N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide, also known as HCC-1, is a synthetic compound that has been extensively studied for its potential use in scientific research. HCC-1 is a member of the family of sulfonylurea compounds, which are known for their ability to inhibit the activity of certain enzymes. In
作用機序
The mechanism of action of N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes, particularly carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate, which is necessary for the regulation of acid-base balance in the body. The exact mechanism by which N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide inhibits carbonic anhydrase is not known, but it is thought to involve the binding of N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide to the active site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide are not fully understood, but it is known to have an impact on the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase by N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide leads to a decrease in the production of bicarbonate, which can lead to metabolic acidosis. N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide has also been shown to have an impact on the activity of certain enzymes involved in the production of reactive oxygen species, which could have implications for its use as a photosensitizer in cancer treatment.
実験室実験の利点と制限
One advantage of N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide is its potential as a photosensitizer in cancer treatment. Its ability to selectively destroy cancer cells could make it a valuable tool in the fight against cancer. However, there are limitations to its use in lab experiments. N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide is a synthetic compound, which means that it is expensive to produce and may not be readily available for use in lab experiments. Additionally, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide. One area of interest is its potential as a photosensitizer in cancer treatment. Further research is needed to determine the optimal conditions for its use and to explore its potential in the treatment of different types of cancer.
Another area of interest is the development of N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide analogues with improved properties. Analogues could be developed that are more selective for certain enzymes or that have improved photosensitizing properties.
Finally, further research is needed to fully understand the mechanism of action of N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide. This could lead to the development of new drugs that target the same enzymes as N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide, but with improved properties and fewer side effects.
Conclusion:
In conclusion, N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide is a synthetic compound with potential applications in scientific research. Its ability to inhibit the activity of certain enzymes and act as a photosensitizer make it a valuable tool in the fight against cancer. However, further research is needed to fully understand its mechanism of action and to develop analogues with improved properties.
合成法
The synthesis of N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2,3,5,5,6,6-hexachlorocyclohex-1-ene-4-one in the presence of a base such as triethylamine. This reaction yields N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide as a white crystalline solid with a melting point of 210-213°C.
科学的研究の応用
N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide has been studied extensively for its potential use in scientific research. One area of interest is its ability to inhibit the activity of certain enzymes. N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This inhibition has potential applications in the treatment of conditions such as glaucoma and epilepsy.
Another area of interest is N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide's potential as a photosensitizer. Photosensitizers are compounds that can be activated by light to produce reactive oxygen species, which can be used to selectively destroy cancer cells. N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide has been shown to have potential as a photosensitizer in the treatment of certain types of cancer.
特性
製品名 |
N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide |
|---|---|
分子式 |
C13H7Cl6NO3S |
分子量 |
470 g/mol |
IUPAC名 |
(NE)-N-(2,3,5,5,6,6-hexachloro-4-oxocyclohex-2-en-1-ylidene)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H7Cl6NO3S/c1-6-2-4-7(5-3-6)24(22,23)20-10-8(14)9(15)11(21)13(18,19)12(10,16)17/h2-5H,1H3/b20-10+ |
InChIキー |
XCJBECIIFHPJBI-KEBDBYFISA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C(=C(C(=O)C(C2(Cl)Cl)(Cl)Cl)Cl)Cl |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C(=C(C(=O)C(C2(Cl)Cl)(Cl)Cl)Cl)Cl |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C(=C(C(=O)C(C2(Cl)Cl)(Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-[(2-chloroethyl)sulfonyl]propanoate](/img/structure/B273716.png)



![4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline](/img/structure/B273722.png)
![N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide](/img/structure/B273724.png)
![N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B273728.png)
![(5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one](/img/structure/B273730.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B273740.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273741.png)
![(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B273743.png)
